molecular formula C11H11FO2 B13051000 (2R)-6-Fluoro-2-(oxiran-2-YL)chromane CAS No. 1219915-04-4

(2R)-6-Fluoro-2-(oxiran-2-YL)chromane

Cat. No.: B13051000
CAS No.: 1219915-04-4
M. Wt: 194.20 g/mol
InChI Key: GVZDIJGBXSDSEP-NFJWQWPMSA-N
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Description

Significance of Chiral Chromane (B1220400) Scaffolds in Contemporary Organic Synthesis

Chiral chromane scaffolds are privileged structures in organic synthesis and medicinal chemistry due to their prevalence in a wide array of biologically active natural products and synthetic compounds. The inherent chirality of these scaffolds plays a crucial role in their molecular interactions with biological targets, such as enzymes and receptors, which are themselves chiral. nih.govnih.govwikipedia.org This stereospecific interaction is fundamental to a drug's efficacy and safety profile. researchgate.net Consequently, the development of methods for constructing chiral chromane frameworks with high enantiomeric purity is a significant focus of modern synthetic chemistry. nih.govresearchgate.net

The chromane ring system, a heterocyclic motif consisting of a dihydropyran ring fused to a benzene (B151609) ring, provides a rigid and defined three-dimensional structure. This structural rigidity is advantageous in drug design as it can lead to higher binding affinities and selectivities for target proteins. The ability to introduce various substituents onto the chromane skeleton allows for the fine-tuning of a molecule's pharmacological properties. nih.gov Asymmetric synthesis and catalysis have emerged as powerful tools for accessing enantiomerically pure chromane derivatives, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. researchgate.netnih.gov

The Epoxide Moiety in Chromane Systems: Synthetic Utility and Reactivity Principles

The incorporation of an epoxide (or oxirane) moiety onto a chromane scaffold introduces a highly valuable and reactive functional group. wikipedia.org Epoxides are three-membered cyclic ethers characterized by significant ring strain, making them susceptible to ring-opening reactions with a wide variety of nucleophiles. numberanalytics.comlumenlearning.commasterorganicchemistry.com This reactivity is a cornerstone of their synthetic utility, allowing for the stereospecific introduction of two new functional groups on adjacent carbon atoms. youtube.comyoutube.com

The principles governing the reactivity of epoxides are well-established. Under basic or neutral conditions with strong nucleophiles, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. wikipedia.orgucalgary.ca Conversely, under acidic conditions, the reaction can exhibit SN1-like character, with the nucleophile preferentially attacking the more substituted carbon that can better stabilize a partial positive charge. lumenlearning.com This predictable regioselectivity and stereospecificity (typically with inversion of configuration at the center of attack) make epoxides powerful intermediates for the synthesis of complex molecules with defined stereochemistry. youtube.comnih.gov In the context of chromane systems, the epoxide ring-opening reaction provides a versatile method for elaborating the side chain, leading to the formation of diols, amino alcohols, and other important functionalities. mdpi.comresearchgate.net

Contextualization of (2R)-6-Fluoro-2-(oxiran-2-YL)chromane as a Key Chiral Intermediate

This compound stands out as a critical chiral intermediate, most notably in the synthesis of the antihypertensive drug, Nebivolol. google.compatsnap.com Nebivolol is a highly selective β1-adrenergic receptor antagonist with vasodilatory properties, and its complex structure contains four stereocenters. nih.govresearchgate.net The synthesis of the specific stereoisomers of Nebivolol with the desired pharmacological activity relies on the use of enantiomerically pure building blocks, with this compound being one of the most important. google.compatsnap.com

The compound exists as four stereoisomers due to the two stereocenters at the C2 position of the chromane ring and the C2' position of the oxirane ring. The synthesis of this compound often starts from an enantiomerically pure precursor, such as (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid. nih.govresearchgate.netnih.gov The formation of the epoxide ring creates a new stereocenter, leading to a mixture of two diastereomers, for instance, (2R,2'S) and (2R,2'R), which can then be separated. nih.govresearchgate.net The specific stereoisomer, (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]chroman, is a key fragment that undergoes a crucial ring-opening reaction with a protected amine to construct the side chain of Nebivolol. google.comnih.govresearchgate.net The fluorine atom at the 6-position of the chromane ring is a common feature in many modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity.

The industrial importance of this compound is underscored by the numerous patents and research articles detailing its synthesis and application. google.compatsnap.com Its role as a late-stage intermediate in the manufacturing of a widely used cardiovascular drug highlights the significance of this specific chiral chromane epoxide in medicinal and process chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1219915-04-4

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

(2R)-6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11?/m1/s1

InChI Key

GVZDIJGBXSDSEP-NFJWQWPMSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1C3CO3

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3

Origin of Product

United States

Synthetic Methodologies for 2r 6 Fluoro 2 Oxiran 2 Yl Chromane and Analogous Fluoro Chromane Epoxides

Retrosynthetic Analysis of the (2R)-6-Fluoro-2-(oxiran-2-YL)chromane Scaffold

Retrosynthetic analysis of this compound, a key chiral intermediate for the antihypertensive drug Nebivolol, allows for its deconstruction into simpler, more readily available starting materials. google.comnih.govchemicalbook.com The structure features two key stereocenters, one at the C2 position of the chromane (B1220400) ring and one at the C2' position of the appended oxirane ring, dictating the need for highly stereoselective synthetic routes.

A primary disconnection can be made at the epoxide ring. This can be achieved via a Wittig-type reaction on a suitable chromane-2-carboxaldehyde or by the epoxidation of a vinyl-substituted chromane. The latter is a common strategy, where the precursor, (2R)-6-fluoro-2-vinylchromane, can be synthesized from a corresponding aldehyde or acid derivative.

Another major retrosynthetic disconnection involves the formation of the chromane ring itself. Two powerful strategies emerge:

Intramolecular Cyclization: This approach breaks the ether linkage of the chromane ring, leading back to a fluorophenol derivative and a C5 side chain. A key strategy involves an intramolecular Friedel-Crafts-type epoxy-arene cyclization of glycidyl (B131873) ethers derived from phenols. nih.govdntb.gov.ua This method constructs the chromane core and can set the stereocenter at C2 simultaneously.

Domino/Cascade Reactions: This strategy builds the chromane core from acyclic precursors in a single, highly efficient step. This typically involves the reaction between a substituted phenol (B47542), such as a 2-(2-nitrovinyl)phenol, and an aldehyde or other electrophile, catalyzed by an organocatalyst. nih.gov

A documented synthetic pathway starts from enantiomerically pure (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid. nih.govnih.gov This starting material is transformed through several steps, including reduction and manipulation of the side chain, to ultimately yield the target epoxide. This specific route highlights a strategy where the C2 stereocenter of the chromane is established early from a chiral pool starting material. The synthesis can result in a mixture of diastereomers, such as (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman and (R)-6-fluoro-2-[(R)-oxiran-2-yl]chroman, which then require separation. nih.govnih.gov

Enantioselective and Diastereoselective Synthesis of Chromane Epoxides

The synthesis of chromane epoxides with defined stereochemistry necessitates the use of asymmetric catalytic methods that can control the formation of multiple stereocenters with high fidelity.

Asymmetric Catalytic Approaches

Organocatalytic domino reactions have become a powerful tool for the asymmetric synthesis of the chromane scaffold. nih.govacs.org These reactions construct complex molecules from simple starting materials in a single pot, forming multiple chemical bonds and stereocenters with high levels of control. beilstein-journals.org

A prominent example is the organocatalytic domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. nih.gov By using modularly designed organocatalysts (MDOs) assembled from cinchona alkaloid derivatives and amino acids, functionalized chromanes can be obtained in high yields and with excellent diastereo- and enantioselectivities. nih.govresearchgate.net Subsequent chemical transformations can convert the initial products into various chromane derivatives. nih.gov Another approach involves an asymmetric domino oxa-Michael/1,6-addition reaction of ortho-hydroxyphenyl-substituted para-quinone methides with isatin-derived enoates, catalyzed by a bifunctional thiourea (B124793) organocatalyst, to produce chromans with three contiguous stereocenters. nih.gov

Catalyst SystemReaction TypeSubstratesKey FeaturesYield/StereoselectivityReference
Modularly Designed Organocatalysts (MDOs) from Cinchona AlkaloidsDomino Michael/HemiacetalizationAliphatic Aldehydes + (E)-2-(2-nitrovinyl)phenolsForms functionalized chromane core directly.Up to 97% yield, 99:1 dr, 99% ee nih.gov
Bifunctional Thiourea OrganocatalystDomino Oxa-Michael/1,6-Additionortho-Hydroxyphenyl-substituted p-quinone methides + Isatin-derived enoatesCreates chromans with three adjacent stereocenters.Up to 98% yield, >20:1 dr, >99% ee nih.gov
Secondary Amine (e.g., Diphenylprolinol Silyl Ether)Triple Domino Michael/Michael/Aldol CondensationAliphatic Aldehydes + Nitro-chromenes + α,β-Unsaturated AldehydesConstructs complex tricyclic chromanes with four stereocenters.20–66% yield, >20:1 dr, >99% ee acs.org

Transition metal catalysis provides a powerful alternative for the enantioselective synthesis of chiral chromanes, typically starting from prochiral 2H-chromene substrates. scispace.com These methods introduce new functional groups at the C4 position, creating a key stereocenter.

A copper-catalyzed asymmetric hydroallylation of 2H-chromenes using allylic phosphates has been developed. researchgate.net This reaction, catalyzed by a complex of copper(I) chloride and a chiral bisphosphine ligand like (R,R)-Ph-BPE, affords 4-allyl chromanes in high yields and excellent enantioselectivities. researchgate.net Similarly, copper-catalyzed asymmetric hydroamination of 2H-chromenes can produce chiral 4-aminochromanes, which are valuable building blocks. researchgate.net Palladium-catalyzed intramolecular allylation is another strategy to construct the chromane ring system. researchgate.net

Catalyst SystemReaction TypeSubstrateProductYield/EnantioselectivityReference
CuCl / (R,R)-Ph-BPEAsymmetric Hydroallylation2H-Chromenes4-Allyl ChromanesUp to 91% yield, up to 99% ee researchgate.net
Copper CatalystAsymmetric Hydroamination2H-Chromenes4-AminochromanesProvides straightforward access to important chiral amines. researchgate.net
Palladium(0) / IndiumIntramolecular AllylationSalicylaldehydes with Allylic AcetatesChromane DerivativesA useful method for chromane ring construction. researchgate.net

The asymmetric ring-opening (ARO) of epoxides is a cornerstone of modern asymmetric synthesis, allowing for the creation of enantiopure difunctionalized compounds. mdpi.com This strategy is particularly relevant for synthesizing precursors to molecules like this compound. Chiral metal-salen complexes, particularly those involving chromium (Cr) and cobalt (Co), are exceptionally effective catalysts for this transformation. mdpi.comnih.govresearchgate.netunits.it

The Jacobsen-Katsuki epoxidation catalysts' cousins, chiral (salen)Cr complexes, were found to be highly effective for the enantioselective ring-opening of meso-epoxides with nucleophiles like trimethylsilyl (B98337) azide (B81097) (TMSN₃). nih.govunits.it Mechanistic studies suggest a cooperative pathway where two metal centers activate the epoxide and the nucleophile, respectively. nih.govunits.it This led to the development of bimetallic catalysts that show even greater reactivity. nih.gov Furthermore, chiral (salen)Co(III) catalysts are highly efficient for the hydrolytic kinetic resolution (HKR) of terminal epoxides, providing access to enantiopure epoxides and 1,2-diols with broad substrate scope. nih.govresearchgate.net This method is practical on both laboratory and industrial scales. nih.gov

CatalystReaction TypeSubstrateNucleophileKey OutcomeYield/EnantioselectivityReference
Chiral (salen)CrN₃Asymmetric Ring-Opening (ARO)meso-Epoxides (e.g., cyclohexene (B86901) oxide)TMSN₃Desymmetrization to chiral azido (B1232118) alcohols.Excellent yields and ee's (e.g., 94% ee). mdpi.comnih.gov
Chiral (salen)Co(III) XHydrolytic Kinetic Resolution (HKR)Racemic Terminal EpoxidesH₂OSeparation of racemic epoxides into enantioenriched epoxide and diol.High selectivity factors (s > 50). nih.govcornell.edu
Heterogenized Chiral Salen-Co-BF₃ ComplexesAsymmetric Ring-Opening (ARO)Terminal EpoxidesWater, Alcohols, PhenolsFacilitates catalyst recycling while maintaining high activity.Produces glycidyl ethers with up to 98% ee. researchgate.net

The Sharpless Asymmetric Dihydroxylation (SAD) is a highly reliable and predictable method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. mdpi.comwikipedia.orgorganic-chemistry.org These diols are versatile intermediates that can be readily converted into epoxides. mdpi.com The synthesis of this compound can leverage this technology by starting with an appropriate alkene, such as (R)-6-fluoro-2-vinyl-3,4-dihydro-2H-chromene.

The mechanism involves the reaction of an alkene with osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. wikipedia.org Commercially available reagent mixtures, AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand), deliver opposite enantiomers of the diol product. organic-chemistry.org

The synthetic sequence proceeds in two key steps:

Sharpless Asymmetric Dihydroxylation: The alkene precursor is treated with a catalytic amount of osmium tetroxide and a stoichiometric re-oxidant (like K₃Fe(CN)₆) in the presence of the chiral ligand to produce the vicinal diol with high enantiomeric excess. wikipedia.orgorganic-chemistry.org

Conversion to Epoxide: The resulting diol is then converted to the epoxide. This is typically achieved by selectively functionalizing one of the hydroxyl groups (e.g., as a tosylate or mesylate) to turn it into a good leaving group. Subsequent treatment with a base causes the remaining hydroxyl group to act as an intramolecular nucleophile, displacing the leaving group via an Sₙ2 reaction to form the epoxide ring. youtube.comyoutube.com The stereochemistry of the epoxide is directly determined by the configuration of the precursor diol.

This strategy offers precise control over the stereochemistry of the oxirane ring, which is crucial for the synthesis of the specific diastereomer of the final target compound. researchgate.net

ReagentAlkene SubstrateProductKey FeaturesTypical Yield/EnantioselectivityReference
AD-mix-β ((DHQD)₂PHAL)Prochiral Olefins(R,R)-Diol (for many substrate classes)Highly predictable facial selectivity based on the mnemonic device.Often >90% yield and >95% ee. mdpi.comwikipedia.orgharvard.edu
AD-mix-α ((DHQ)₂PHAL)Prochiral Olefins(S,S)-Diol (for many substrate classes)Provides access to the opposite diol enantiomer.Often >90% yield and >95% ee. mdpi.comwikipedia.orgharvard.edu

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful approach to constructing the chromane ring system, often establishing key stereocenters in the process. These strategies involve designing a linear precursor that contains all the necessary atoms and functional groups, which then undergoes a ring-closing reaction.

The intramolecular ring-opening of an epoxide by a tethered phenolate (B1203915) nucleophile is a classic and effective method for the synthesis of substituted chromanes. This reaction proceeds via an intramolecular SN2-type attack, where the phenolic oxygen attacks one of the electrophilic carbons of the epoxide ring. jsynthchem.comnih.gov The regioselectivity of the attack is governed by Baldwin's rules, typically favoring the formation of the six-membered dihydropyran ring of the chromane system.

The process begins with a substrate containing both a phenol group and an epoxide on a side chain. Treatment with a base generates the more nucleophilic phenoxide ion, which then attacks the proximate epoxide carbon, leading to the cleavage of the C-O bond of the epoxide and the formation of the chromane's ether linkage. This cyclization simultaneously creates a new hydroxyl group on the side chain. The efficiency and stereochemical outcome of this reaction are influenced by the nature of the substrate, the base used, and the reaction conditions. jsynthchem.comrsc.org

A sophisticated strategy for chromane synthesis involves a tandem cascade reaction combining a Winstein rearrangement of an allylic azide with an intramolecular Friedel-Crafts alkylation. nih.govthieme-connect.com Allylic azides can exist as a mixture of equilibrating constitutional isomers through a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement known as the Winstein rearrangement. nih.gov While multiple isomers may be present in equilibrium, only one may be suitably positioned to undergo the desired subsequent reaction.

In this cascade, a Lewis acid catalyst activates the system, promoting the intramolecular Friedel-Crafts alkylation where the electron-rich aromatic ring attacks a carbocation intermediate generated from the allylic azide. thieme-connect.com As the reactive azide isomer is consumed in the cyclization, the equilibrium shifts, converting the unreactive isomers into the reactive one, allowing for a dynamic kinetic resolution process that can lead to highly substituted chromanes with excellent diastereoselectivity. nih.govumn.edu

Table 1: Examples of Lewis Acid-Catalyzed Allylic Azide Cyclizations

Catalyst Substrate Type Product Diastereoselectivity Reference
AgSbF₆ Allylic Azide with Phenolic Tether Substituted Chromane High thieme-connect.com

A convergent and mild approach for synthesizing chromane derivatives utilizes triflimide (HNTf₂) as a Brønsted acid catalyst to promote the annulation of o-hydroxy benzylic alcohols with various alkenes. acs.orgchemrxiv.org This methodology is valued for its operational simplicity and use of readily available starting materials. chemrxiv.orgchemrxiv.org

The reaction mechanism is initiated by the triflimide-catalyzed dehydration of the benzylic alcohol to form a benzylic carbocation. This electrophilic intermediate is then trapped by the alkene nucleophile. The subsequent step involves an intramolecular Friedel-Crafts-type cyclization, where the phenolic oxygen attacks the newly formed cationic center, closing the ring to yield the chromane product. acs.org This method tolerates a wide range of substituents on both the benzylic alcohol and the alkene, providing access to a diverse library of chromane structures. acs.orgchemrxiv.org

Table 2: Triflimide-Catalyzed Synthesis of Chromane Derivatives

Benzylic Alcohol Alkene Catalyst Loading Yield Reference
2-(hydroxy(phenyl)methyl)phenol Methallyltrimethylsilane 5 mol % 73% acs.orgchemrxiv.org
5-Fluoro-2-(hydroxymethyl)phenol Methylenecyclohexane 5 mol % Good chemrxiv.org

Stereocontrolled Functionalization of Pre-existing Chromane Scaffolds

An alternative to building the chromane ring from scratch is the functionalization of a pre-formed chromane. To synthesize this compound, this involves introducing the oxirane (epoxide) ring onto a suitable 6-fluorochromane precursor, such as (2R)-6-fluoro-2-vinylchromane.

The epoxidation of the vinyl group can be achieved through several established methods. A common approach is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which delivers an oxygen atom to the double bond in a concerted fashion. youtube.com Another powerful method is the halohydrin route. This two-step process involves reacting the alkene with a halogen (e.g., bromine) in the presence of water to form a vicinal halohydrin. Subsequent treatment with a base promotes an intramolecular SN2 reaction, where the deprotonated hydroxyl group displaces the adjacent halide to form the epoxide ring. youtube.com The stereochemistry of the final epoxide is dependent on the stereochemistry of the starting chromane and the chosen epoxidation method.

Directed Synthesis of Specific Stereoisomers of 6-Fluoro-2-(oxiran-2-yl)chromane

The synthesis of specific stereoisomers of biologically active molecules is a central goal of medicinal chemistry. For 6-fluoro-2-(oxiran-2-yl)chromane, which has two stereocenters, four possible stereoisomers exist: (2R,2'R), (2R,2'S), (2S,2'R), and (2S,2'S). The production of a single, desired isomer often relies on starting with an enantiomerically pure precursor.

Derivations from Enantiopure 6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid

A key industrial strategy to access specific stereoisomers of 6-fluoro-2-(oxiran-2-yl)chromane starts with the enantiopure building block, (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid. nih.govnih.gov This precursor already contains the desired (R) configuration at the C2 position of the chromane ring.

The synthesis proceeds through a series of transformations that convert the carboxylic acid group into an epoxide ring. This process necessarily creates a new stereogenic center at the C2' position of the oxirane. researchgate.net Consequently, the reaction starting from the (R)-carboxylic acid yields a mixture of two diastereomers: (2R)-6-fluoro-2-[(R)-oxiran-2-yl]chromane and (2R)-6-fluoro-2-[(S)-oxiran-2-yl]chromane. nih.govresearchgate.net These diastereomers can then be separated using techniques such as column chromatography to isolate the desired pure stereoisomer. nih.gov X-ray crystallography has been used to confirm the absolute configurations of the separated isomers. nih.govresearchgate.net

Table 3: Stereoisomers Resulting from Enantiopure Precursors

Starting Precursor Resulting Diastereomeric Mixture Separation Method Reference
(R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid (2R,2'R)- and (2R,2'S)-6-fluoro-2-(oxiran-2-yl)chromane Column Chromatography nih.govresearchgate.net

Stereochemical Inversion Processes for Epoxide Chirality

The synthesis of specific stereoisomers of fluoro-chromane epoxides is a critical challenge in medicinal chemistry. The ability to invert the stereochemistry at the epoxide ring, for instance, converting a (2S)-epoxide to a (2R)-epoxide, provides access to the full spectrum of stereoisomers necessary for structure-activity relationship studies.

A documented process for the conversion of (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene to its (2R)-epoxide counterpart involves a multi-step sequence. google.com This process begins with the reaction of the (2S)-epoxide with an alkali metal salt in an acidic medium to form a corresponding diol. This intermediate is then subjected to protection of the hydroxyl groups, followed by treatment with a base in an organic solvent to induce epoxy formation, yielding the desired (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]chromane. google.com The choice of base is critical, with potassium hydroxide (B78521) (KOH) being preferred, and high-boiling point solvents such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) are often employed. google.com

The synthesis of all four stereoisomers of 6-fluoro-2-(oxiran-2-yl)chroman (B1141292) has been achieved starting from the enantiomerically pure (R)- and (S)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acids. nih.govnih.govresearchgate.net The formation of the epoxide from the carboxylic acid introduces a new stereogenic center, leading to a mixture of two diastereomers (e.g., R,S and R,R from the R-enantiomer of the acid). nih.govresearchgate.net These mixtures can be separated by chromatographic techniques to isolate the pure stereoisomers. nih.govresearchgate.net

Enzymatic Resolution and Biocatalytic Pathways for Chiral Chromane Precursors

Biocatalysis has emerged as a powerful tool for the synthesis of enantioenriched chiral compounds, offering high selectivity under mild reaction conditions. rsc.org Enzymatic resolution, in particular, is a widely used strategy for separating enantiomers from a racemic mixture.

An efficient method for the multigram synthesis of 2-((hetera)cyclo)alkylchromanols and their spirocyclic analogs utilizes enzymatic resolution. researchgate.net This approach has demonstrated that enzymatic acylation can be effectively used to prepare enantioenriched compounds with primary alkyl substituents at the C-2 position of the chromane ring. researchgate.net Conversely, enzymatic hydrolysis is also a viable method for obtaining these chiral precursors. researchgate.net

The kinetic resolution of chiral precursors is a key strategy. For instance, enzymes like phosphotriesterase (PTE) from Pseudomonas diminuta exhibit high stereoselectivity and a broad substrate profile, making them suitable for the resolution of chiral phosphoramidate (B1195095) precursors used in the synthesis of antiviral prodrugs. nih.govnih.gov By screening libraries of PTE variants, enzymes with tailored stereoselectivity can be identified. For example, the G60A-PTE variant shows a 165-fold preference for the hydrolysis of the RP isomer, while the In1W-PTE variant displays a remarkable 1400-fold preference for the SP isomer. nih.govnih.gov This high degree of selectivity allows for the preparative-scale isolation of enantiomerically pure isomers. nih.govnih.gov

Diversity-Oriented Synthesis (DOS) Approaches to Functionalized Chromane Scaffolds

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules, which is crucial for the discovery of new biological probes and drug leads. nih.govbroadinstitute.org This approach is particularly valuable for creating libraries of chromane-based compounds with a wide range of functional and stereochemical diversity. broadinstitute.org

Several DOS strategies have been developed for the synthesis of functionalized chromane scaffolds. These often involve multi-component reactions, cycloadditions, and cascade processes. nih.gov For example, a highly stereoselective DOS approach utilizes cascade double-annulation reactions of various zwitterionic and non-zwitterionic partners with 3-formylchromones. nih.gov This method generates complex tetracyclic benzopyrones with up to four contiguous chiral centers. nih.gov

Another approach involves the asymmetric organocatalytic cascade reactions of 2-hydroxy cinnamaldehydes with 1-aza-1,3-butadienes to produce diversified chiral chromane-containing polyheterocyclic compounds. acs.org The development of new synthetic methods, such as the copper-catalyzed arylation of chromene acetals, is also aimed at delivering libraries of α-aryl chromenes for high-throughput screening. grantome.com The oxindole (B195798) core, for instance, has been used as a starting point to generate diverse DNA-encoded libraries of spiro, disubstituted, and unsaturated structures, fitting the DOS strategy. nih.gov The synthesis of fluorescent chromenopyrimidine derivatives has been achieved through novel approaches, including water-promoted one-pot reactions and domino reactions, to create a library of compounds. nih.gov

Green Chemistry Principles and Sustainable Synthesis of Chromane Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of chromane compounds to minimize environmental impact. researchgate.netsharif.edu This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.netscispace.com

Environmentally Benign Solvent Systems and Catalyst Selection

A significant focus of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives. rsc.orgresearchgate.netkaust.edu.sa Water has emerged as a versatile, inexpensive, and environmentally benign solvent for organic reactions, including the synthesis of chromene derivatives. scispace.com Multi-component reactions (MCRs) conducted in water are of great value in green chemistry. scispace.com For example, the synthesis of substituted 2-amino-4-aryl-4H-chromenes has been achieved in good yields via a one-pot, three-component reaction in refluxing ethanol (B145695) or water using Rochelle salt as a novel, green, heterogeneous, and reusable catalyst. scispace.comresearchgate.net

Other green approaches include the use of nano-kaoline/BF3/Fe3O4 as a superparamagnetic nanocatalyst for the solvent-free synthesis of 4H-chromenes. sharif.edu This method offers high yields, easy work-up, and a recyclable catalyst. sharif.edu The use of methyltetrahydrofuran (MeTHF), a green solvent, has been demonstrated in the gram-scale palladium-catalyzed synthesis of gem-2,2-dimethyl-chromanone. core.ac.uk

Photoredox-Neutral Strategies for Chromane Derivative Formation

Visible-light-driven photoredox catalysis has emerged as a powerful and green strategy for the synthesis of chromane derivatives. frontiersin.org These reactions often proceed under mild conditions and can be metal- and oxidant-free. nih.govbohrium.com

A notable example is the photoredox-neutral synthesis of 3-(arylmethyl)chroman-4-ones from readily available cyanoarenes. frontiersin.orgnih.govbohrium.com This protocol relies on a phosphoranyl radical-mediated acyl radical-initiated cyclization and selective radical-radical coupling sequence. nih.govbohrium.com Another innovative method is the doubly decarboxylative, photoredox synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones. nih.govrsc.org This reaction involves two independent decarboxylation steps and utilizes N-(acyloxy)phthalimides as precursors for alkyl radicals. nih.govrsc.org These photoredox strategies represent a significant advancement in the sustainable synthesis of complex chromane scaffolds. nih.govbohrium.com

Stereochemical Aspects and Conformational Analysis

Determination of Absolute Configuration of (2R)-6-Fluoro-2-(oxiran-2-YL)chromane

The absolute configuration of stereoisomers of 6-fluoro-2-(oxiran-2-yl)chromane has been unequivocally determined through synthetic pathways starting from enantiomerically pure materials and confirmed by single-crystal X-ray diffraction analysis. nih.govnih.govresearchgate.net The synthesis of the four possible stereoisomers begins with either the (R)- or (S)-enantiomer of 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid. nih.govresearchgate.net The formation of the epoxide ring from the carboxylic acid precursor introduces a new stereogenic center, leading to a mixture of two diastereomers for each starting enantiomer. researchgate.net For instance, starting with the (R)-acid results in a mixture of (2R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman and (2R)-6-fluoro-2-[(R)-oxiran-2-yl]chroman. nih.govnih.govresearchgate.net These diastereomeric mixtures can be separated by column chromatography, allowing for the isolation of each of the four stereoisomers in a pure form. researchgate.net

X-ray crystallography is a definitive method for determining the absolute structure of chiral molecules, provided that anomalous dispersion effects are significant enough to be measured. ed.ac.uk The absolute configuration of the solid-state stereoisomers of 6-fluoro-2-(oxiran-2-yl)chromane was confirmed using this technique. Specifically, the crystal structure of the stereoisomer obtained from the (R)-carboxylic acid precursor was identified as (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. nih.govnih.govresearchgate.net

During the crystallographic refinement process for this non-centrosymmetric structure, the crystal was identified as an inversion twin. nih.govnih.govresearchgate.net Inversion twinning, also known as racemic twinning in non-centrosymmetric space groups, occurs when two enantiomeric domains grow together in a single crystal. ox.ac.ukcam.ac.uklibretexts.org The refinement of the structure as an inversion twin is crucial for obtaining an accurate model and for the correct assignment of the absolute configuration. libretexts.orgresearchgate.net The Flack parameter, which is refined in such cases, provides an indication of the relative volume fractions of the two inverted domains in the crystal. researchgate.net

The crystallographic data for (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman

Parameter Value
Chemical Formula C₁₁H₁₁FO₂
Formula Weight 194.20
Crystal System Monoclinic
Space Group P2₁
a (Å) 9.3742 (3)
b (Å) 4.76845 (12)
c (Å) 11.0212 (3)
β (°) 114.202 (4)
Volume (ų) 449.35 (3)
Z 2
Temperature (K) 100
Radiation Cu Kα (λ = 1.54184 Å)
Refinement Note Refined as an inversion twin

Data sourced from Acta Crystallographica Section E. nih.govresearchgate.net

Evaluation of Enantioselectivity and Diastereoselectivity in Synthetic Routes

The synthesis of specific stereoisomers of 6-fluoro-2-(oxiran-2-yl)chromane highlights the importance of controlling diastereoselectivity. The synthetic route starting from enantiopure (R)- or (S)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid is enantioselective by design, as the chirality at the C2 position of the chromane (B1220400) ring is pre-determined. nih.govresearchgate.net However, the subsequent epoxidation step, which creates the second chiral center on the oxirane ring, is not perfectly diastereoselective, yielding a mixture of two diastereomers (e.g., R,S and R,R). nih.govnih.govresearchgate.net The separation of these diastereomers is essential to obtain the desired pure stereoisomer. researchgate.net

In broader synthetic chemistry, achieving high enantioselectivity and diastereoselectivity is a primary goal. For chromane derivatives, various asymmetric catalytic methods have been developed. These include ruthenium-catalyzed enantioselective C-C bond-forming reactions and other transition-metal-catalyzed cyclizations that can produce chiral chromanes with high enantiomeric excess (ee). acs.org The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome. acs.org For instance, diastereoselective synthesis of related fluorinated heterocycles like 2-fluoroaziridine-2-carboxylates has been achieved with high diastereomeric ratios through aza-Darzens reactions, demonstrating that careful selection of reagents and solvents can direct the stereochemical course of a reaction. nih.gov

Chiral Recognition and Kinetic Resolution in Racemic Mixtures of Chromane Derivatives

Chiral recognition is the principle underlying the separation of enantiomers. In a racemic mixture, enantiomers have identical physical properties, making their separation challenging. wikipedia.org Kinetic resolution is a powerful technique that exploits the different reaction rates of enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the other, less reactive enantiomer enriched in the reaction mixture. wikipedia.org This method is widely applied in organic synthesis to obtain enantiopure compounds. wikipedia.orgyoutube.com

For chromane derivatives, kinetic resolution can be achieved through various transformations. Asymmetric hydrogenation of racemic chroman-2-ones using a chiral catalyst, for example, can selectively reduce one enantiomer to the corresponding chiral primary alcohol while leaving the other enantiomer of the starting material unreacted and thus enantiomerically enriched. chinesechemsoc.org This process relies on the chiral catalyst's ability to differentiate between the two enantiomers of the substrate. chinesechemsoc.org Enzymatic reactions are also commonly used for the kinetic resolution of racemates, offering high selectivity under mild conditions. wikipedia.orgyoutube.com The efficiency of a kinetic resolution is determined by the selectivity factor (s), which is a ratio of the rate constants for the fast- and slow-reacting enantiomers. chinesechemsoc.org

Conformational Dynamics of the Dihydropyran Ring in 2-Substituted Chromanes

The dihydropyran ring of the chromane scaffold is not planar and adopts a flexible conformation, typically a half-chair or a sofa form. mdpi.com The specific conformation and its dynamics are influenced by the nature and orientation of the substituent at the C2 position. mdpi.com For 2-substituted chromanes, the substituent generally prefers to occupy a pseudo-equatorial position to minimize steric hindrance. mdpi.com

The twist of the dihydropyran ring imparts a helical character to the molecule, described as P-helicity (positive helicity) or M-helicity (negative helicity), which is defined by the C8a-O1-C2-C3 torsion angle. mdpi.com There is a strong correlation between the absolute configuration at the C2 stereocenter and the helicity of the dihydropyran ring. mdpi.comnih.gov This relationship, in turn, influences the chiroptical properties of the molecule, such as the specific optical rotation (SOR). mdpi.comsemanticscholar.org For example, for 2-aliphatic substituted chromanes, P-helicity generally corresponds to a positive SOR, whereas for 2-aryl substituted chromanes, P-helicity often results in a negative SOR. mdpi.comnih.gov Understanding these conformational dynamics is crucial for predicting the properties and reactivity of chiral chromane derivatives. mdpi.com

Reactivity and Transformation Pathways of 2r 6 Fluoro 2 Oxiran 2 Yl Chromane

Epoxide Ring-Opening Reactions

The high degree of ring strain and the polarized carbon-oxygen bonds in the oxirane moiety of (2R)-6-fluoro-2-(oxiran-2-yl)chromane make it a prime target for nucleophilic attack. The opening of this ring can be initiated by a wide range of nucleophiles and can be catalyzed by either acid or base.

Nucleophilic Ring-Opening: Regioselectivity and Stereochemical Inversion

Nucleophilic ring-opening reactions of epoxides are characterized by their high degree of regio- and stereoselectivity. The outcome of these reactions is dependent on whether they are conducted under basic (with strong nucleophiles) or acidic (with weak nucleophiles) conditions.

In the presence of strong nucleophiles, the ring-opening of this compound proceeds via a mechanism analogous to a bimolecular nucleophilic substitution (SN2) reaction. Strong nucleophiles, which are typically anionic, attack one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside of the carbon-oxygen bond, leading to a concerted bond-breaking and bond-forming process.

Regioselectivity: The regioselectivity of this reaction is primarily governed by steric hindrance. The strong nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. In the case of this compound, the terminal carbon of the oxirane ring is less sterically encumbered than the carbon attached to the chromane (B1220400) ring system. Therefore, nucleophilic attack occurs at this terminal position.

Stereochemical Inversion: A hallmark of the SN2 mechanism is the inversion of stereochemistry at the carbon center that is attacked. As the nucleophile attacks from the backside, the stereochemical configuration of that carbon is inverted, much like an umbrella flipping inside out in a strong wind. This inversion is a critical aspect in the stereocontrolled synthesis of complex molecules.

A pertinent example of this type of reaction is the synthesis of a key intermediate for Nebivolol, where (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene is reacted with benzylamine. The benzylamine, acting as a strong nucleophile, attacks the terminal carbon of the epoxide ring, leading to the formation of 2-(benzylamino)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol. nih.gov

Table 1: Regioselectivity and Stereochemistry of SN2-like Epoxide Ring-Opening
ReactantNucleophileSite of AttackStereochemical Outcome
This compoundStrong (e.g., Benzylamine)Less substituted (terminal) carbon of the epoxideInversion of configuration at the site of attack

Under acidic conditions, the mechanism of epoxide ring-opening is altered, which in turn affects the regioselectivity of the reaction, especially with unsymmetrical epoxides. In this pathway, the oxygen atom of the epoxide is first protonated by the acid catalyst. This protonation makes the epoxide a much better leaving group and activates the ring towards nucleophilic attack by even weak nucleophiles, such as water or alcohols.

The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 reactions. The transition state has a significant degree of carbocationic character at the more substituted carbon atom, as this position is better able to stabilize the developing positive charge.

Regioselectivity: Consequently, in acid-catalyzed ring-opening reactions, the weak nucleophile preferentially attacks the more substituted carbon atom of the epoxide ring. For this compound, this would be the carbon atom of the oxirane ring that is directly attached to the chromane moiety. This regiochemical outcome is in direct contrast to the outcome observed with strong nucleophiles under basic conditions.

Stereochemistry: Despite the carbocationic character of the transition state, the reaction still generally proceeds with inversion of stereochemistry at the center of attack. This is because the reaction retains a significant degree of SN2 character, with the nucleophile attacking the carbon atom from the side opposite to the carbon-oxygen bond.

Table 2: Regioselectivity and Stereochemistry of Acid-Catalyzed Epoxide Ring-Opening
ReactantConditionsSite of AttackStereochemical Outcome
This compoundAcidic (with weak nucleophile)More substituted carbon of the epoxideInversion of configuration at the site of attack

Intramolecular Cyclization Involving the Epoxide Moiety

The epoxide group in this compound can also participate in intramolecular reactions, where a nucleophilic portion of the same molecule attacks the epoxide ring, leading to the formation of new cyclic structures.

Intramolecular Friedel-Crafts epoxy-arene (IFCEA) cyclization is a powerful method for the construction of fused-ring systems. In the context of a molecule like this compound, this reaction would involve the aromatic ring of the chromane system acting as an intramolecular nucleophile, attacking the epoxide. This type of reaction is typically catalyzed by a Lewis or Brønsted acid.

The acid catalyst activates the epoxide by coordinating to the oxygen atom, making the epoxide carbons more electrophilic. The electron-rich aromatic ring can then attack one of the epoxide carbons, leading to the formation of a new carbon-carbon bond and a new fused ring. The regioselectivity of this cyclization is influenced by both electronic and steric factors, as well as the stability of the resulting ring system. Research on related systems has shown that such cyclizations can be highly regio- and diastereoselective, providing a route to complex polycyclic structures. For instance, the IFCEA cyclization of tetralone-derived glycidyl (B131873) ethers has been used to synthesize chroman-fused tetralins with high diastereoselectivity. nih.gov While specific studies on this compound are not prevalent, the principles of IFCEA suggest its potential for elaboration into more complex fused heterocyclic systems.

Beyond Friedel-Crafts type reactions, the epoxide moiety can undergo other forms of internal alkylation and annulation. If the chromane scaffold were to contain a suitably positioned internal nucleophile, an intramolecular ring-opening of the epoxide could lead to the formation of a new ring. The feasibility and outcome of such reactions depend on the nature and location of the internal nucleophile, as well as the reaction conditions. These annulation reactions are valuable in synthetic chemistry for building complex molecular architectures from relatively simple precursors. For example, triflimide-catalyzed annulations of o-hydroxy benzylic alcohols with alkenes have been developed for the convergent synthesis of various chromane derivatives. chemrxiv.org While not a direct reaction of the epoxide, this illustrates the utility of annulation strategies in constructing the core chromane structure, upon which an epoxide can be installed for further functionalization.

Functional Group Interconversions of the Epoxide and Fluoro Substructure

The reactivity of this compound is dominated by the strained three-membered epoxide ring, which is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is central to its role as a key intermediate in the synthesis of the cardiovascular drug Nebivolol. The fluoro group on the aromatic ring is generally stable under these conditions, with the primary transformations focusing on the oxirane moiety.

The most significant interconversion of the epoxide group is its reaction with amines. Specifically, the ring-opening of the epoxide with benzylamine is a critical step in the synthesis of Nebivolol. This reaction results in the formation of an amino alcohol, which is a precursor to the final drug structure. The reaction is a nucleophilic addition where the nitrogen atom of benzylamine attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a C-O bond.

Another important transformation is the interconversion between the different stereoisomers of 6-fluoro-2-(oxiran-2-yl)chromane. For instance, (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene can be converted to its (2R, 2R) diastereomer. This process can involve reacting the starting epoxide with an alkali metal salt in an acid to form a protected terminal hydroxyl intermediate. This intermediate can then be further reacted and cyclized to form the desired epoxide stereoisomer. This stereochemical control is crucial for the synthesis of the specific enantiomers of Nebivolol.

The fluoro substructure on the chromane ring is generally unreactive under the conditions used for the epoxide transformations. The carbon-fluorine bond is strong, and the fluorine atom does not typically participate in the primary reaction pathways for the synthesis of Nebivolol and its intermediates.

The following table summarizes key functional group interconversions involving the epoxide moiety of this compound and its diastereomers.

Starting MaterialReagents and ConditionsProductReaction Type
(2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromeneBenzylamine, Isopropyl alcohol2-(Benzylamino)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanolEpoxide ring-opening with an amine
(2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene2-(Benzylamino)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol, Methanol, Reflux2-{Benzyl-[2-(6-fluoro-chroman-2-yl)-2-hydroxy-ethyl]-amino}-1-(6-fluoro-chroman-2-yl)-ethanolEpoxide ring-opening with an amino alcohol
(2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromeneAlkali metal salt (e.g., sodium acetate), Acid (e.g., acetic acid)(2S)-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl acetateEpoxide ring-opening and esterification
(2S)-2-(6-fluoro-3, 4-dihydro-2H-chromen-2-yl)-2-tosyloxyethyl-2, 2-dimethylpropanoatePotassium hydroxide (B78521), Dimethyl sulfoxide (B87167)(2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3, 4-dihydro-2H-chromeneIntramolecular cyclization (epoxide formation)

Reactivity of the Chromane Core to Further Derivatization

The chromane core of this compound, while generally stable during the reactions involving the epoxide side chain, possesses potential for further derivatization through reactions targeting the aromatic ring. The reactivity of the benzene (B151609) ring portion of the chromane is influenced by the substituents present: the fluorine atom and the ether-linked alkyl group.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. The fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring, making it less nucleophilic. However, it is also an ortho, para-director because of the ability of its lone pairs to donate electron density through resonance, stabilizing the cationic intermediate (the sigma complex) formed during attack at these positions. The ether oxygen of the dihydropyran ring is an activating group and also an ortho, para-director.

Given the positions of these groups on the chromane ring, electrophilic attack would be directed to the positions ortho and para to the activating ether oxygen, and ortho and para to the deactivating fluorine atom. The directing effects of these two groups would need to be considered in concert to predict the regioselectivity of a given electrophilic substitution reaction. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, with the precise location depending on the interplay of the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the chromane core is less likely under standard conditions. For SNAr to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, usually positioned ortho or para to a good leaving group. While fluorine can act as a leaving group in SNAr reactions, the chromane ring in this compound is not sufficiently electron-deficient to facilitate this reaction under mild conditions. The ether oxygen is an electron-donating group, which further disfavors nucleophilic attack on the aromatic ring.

Modification of the Fluoro Group:

The carbon-fluorine bond is the strongest single bond to carbon, making the fluoro group highly stable and generally unreactive. Displacement of the fluorine atom is challenging and typically requires harsh reaction conditions or the use of specialized reagents, such as organometallic compounds, under specific catalytic conditions. Therefore, derivatization via direct modification of the fluoro group is not a common pathway for this class of compounds.

The following table outlines the potential reactivity of the chromane core for further derivatization based on general principles of aromatic chemistry.

Reaction TypePotential ReagentsExpected Outcome on the Chromane Core
Electrophilic Aromatic Substitution (Nitration)HNO₃, H₂SO₄Introduction of a nitro (-NO₂) group onto the aromatic ring.
Electrophilic Aromatic Substitution (Halogenation)Br₂, FeBr₃Introduction of a bromine (-Br) atom onto the aromatic ring.
Electrophilic Aromatic Substitution (Friedel-Crafts Acylation)CH₃COCl, AlCl₃Introduction of an acetyl (-COCH₃) group onto the aromatic ring.
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., NaOCH₃) with additional activating groupsGenerally unfavorable without strong electron-withdrawing groups on the aromatic ring.

Advanced Analytical and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structure Elucidation

High-resolution NMR spectroscopy is fundamental to confirming the covalent structure of (2R)-6-Fluoro-2-(oxiran-2-YL)chromane. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the precise assignment of each atom within the molecular scaffold.

¹H and ¹³C NMR: The proton and carbon NMR spectra provide detailed information about the connectivity of the chromane (B1220400) and oxirane rings. For the related (2R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman stereoisomer, specific chemical shifts have been reported in DMSO-d6. researchgate.net The ¹H NMR spectrum shows characteristic multiplets for the protons on the chromane and oxirane rings. researchgate.net The ¹³C NMR spectrum is distinguished by the signals from the carbon atoms, with the C-F bond causing characteristic splitting patterns due to coupling. researchgate.net

Detailed NMR data for the (2R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman isomer are presented below. researchgate.net

Table 1: ¹H and ¹³C NMR Data for (2R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman in DMSO-d6

Nucleus Chemical Shift (δ, ppm) Description
¹H NMR
1.72 Multiplet, 1H
2.00 Multiplet, 1H
2.74 Multiplet, 2H
2.82 Multiplet, 2H
3.17 Doublet of doublets of doublets, 1H
3.94 Doublet of doublets of doublets, 1H
6.77 Doublet of doublets, 1H
6.92 Multiplet, 2H
¹³C NMR
23.4, 23.7 Aliphatic carbons
44.5, 52.3 Oxirane carbons
75.3 Chromane C2
113.7 (d, J=23.2 Hz) Aromatic C-H
115.2 (d, J=22.3 Hz) Aromatic C-H
117.2 (d, J=8.2 Hz) Aromatic C-H
123.5 (d, J=7.5 Hz) Aromatic C-C
150.1 (d, J=1.5 Hz) Aromatic C-O
156.0 (d, J=234.8 Hz) Aromatic C-F

Data recorded at 300 MHz for ¹H and 75.47 MHz for ¹³C. researchgate.net

¹⁹F NMR: As a nucleus with 100% natural abundance and a spin of ½, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. biophysics.orghuji.ac.il For this compound, a ¹⁹F NMR spectrum would exhibit a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. biophysics.org This analysis confirms the presence and electronic environment of the fluorine substituent on the chromane core. huji.ac.il

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity Assessment

Due to the presence of two stereocenters, 6-fluoro-2-(oxiran-2-yl)chroman (B1141292) can exist as four stereoisomers: (2R,2'R), (2R,2'S), (2S,2'R), and (2S,2'S). nih.gov Chiral HPLC is the primary method used to separate these stereoisomers and to determine the enantiomeric and diastereomeric purity of a specific isomer like this compound. nih.govpragna-group.com

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. pragna-group.compragna-group.com This allows for the quantification of each isomer in a mixture. nih.gov For instance, in the synthesis of nebivolol, the diastereomeric mixture resulting from epoxidation is separated using column chromatography, and the purity of the isolated isomers is confirmed by HPLC. researchgate.netnih.gov Specifications for related isomers often require the main component to be not less than 90.0% pure, with strict limits on other isomeric impurities. pragna-group.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight and investigate the structural components of the molecule through fragmentation analysis.

Molecular Mass: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition. For the C₁₁H₁₁FO₂ molecular formula of 6-fluoro-2-(oxiran-2-yl)chroman, the expected mass is 194.0743 g/mol . lgcstandards.comnih.gov An experimental value obtained via electrospray ionization (ESI) for the protonated molecule [M+H]⁺ was found to be m/z = 195.08120, which closely matches the calculated value of m/z = 195.08158. researchgate.net

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion, providing insight into its structure. While specific fragmentation data for this exact compound is not widely published, studies on related chromane derivatives show characteristic fragmentation patterns. nih.gov Common fragmentation pathways for chromanes include a retro-Diels-Alder reaction. nih.gov The presence of the oxirane and fluoro-substituted chromane ring would lead to a unique fragmentation fingerprint, which is invaluable for structural confirmation.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography provides unambiguous proof of the three-dimensional structure and absolute configuration of a molecule in its solid, crystalline state. nih.govnih.gov While the (2R,2'R)-diastereomer of 6-fluoro-2-(oxiran-2-yl)chroman is reported to be a liquid under normal conditions, the diastereomer (2R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman has been successfully crystallized and analyzed. researchgate.net

The analysis confirmed the R,S configuration at the stereogenic centers and provided precise data on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. researchgate.netnih.gov The crystal structure reveals the relative orientation of the oxirane ring with respect to the chromane system. nih.gov This technique was crucial in assigning the absolute configuration of all four stereoisomers, as the (S,R) isomer was also crystallized and analyzed, while the (R,R) and (S,S) isomers were identified as liquids. researchgate.netnih.gov

Table 2: Crystal Data and Structure Refinement for (2R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman

Parameter Value
Crystal Data
Chemical Formula C₁₁H₁₁FO₂
Formula Weight 194.20 g/mol
Crystal System Monoclinic
Space Group P2₁
a, b, c (Å) 9.3742 (3), 4.76845 (12), 11.0212 (3)
β (°) 114.202 (4)
Volume (ų) 449.35 (3)
Z 2
Temperature (K) 100
Data Collection
Radiation Cu Kα (λ = 1.54184 Å)
Reflections Collected 14207
Independent Reflections 1847
Refinement
R[F² > 2σ(F²)] 0.032
wR(F²) 0.092
Absolute Structure Parameter 0.0 (2)

Data from Rousselin, Y., Laureano, H., & Clavel, A. (2015). Acta Crystallographica Section E, E71, o552-o553. researchgate.netnih.gov

Advanced Chiroptical Spectroscopies (e.g., Vibrational Circular Dichroism)

Advanced chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. scilit.comrsc.org These methods complement the solid-state information from X-ray crystallography.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. scilit.com The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum of this compound to spectra predicted by quantum-chemical calculations, its absolute configuration in solution can be unequivocally confirmed. rsc.org This approach is particularly valuable for stereoisomers that are difficult to crystallize, such as the (R,R) and (S,S) forms of 6-fluoro-2-(oxiran-2-yl)chroman. researchgate.netrsc.org Studies on other chiral chromanes and oxiranes have demonstrated the utility of these spectroscopic methods in assigning stereochemistry. scilit.comsemanticscholar.org

Computational Investigations of 2r 6 Fluoro 2 Oxiran 2 Yl Chromane Derivatives

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition State Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating reaction pathways and characterizing transition states. In the context of synthesizing (2R)-6-Fluoro-2-(oxiran-2-YL)chromane derivatives, DFT calculations are instrumental in understanding the epoxidation of the corresponding 6-fluorochromene precursor.

The synthesis of the epoxide from (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid results in a new stereogenic center, leading to a mixture of two stereoisomers. researchgate.netnih.gov DFT calculations can model the reaction energy profile of this epoxidation reaction. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction coordinate diagram can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding the factors that control stereoselectivity.

For instance, a typical DFT study would involve optimizing the geometries of the starting chromene, the oxidizing agent (e.g., a peroxy acid), the transition state for oxygen transfer, and the final epoxide products (the (2R,2'R) and (2R,2'S) diastereomers). The transition state geometry reveals the atomic arrangement at the point of highest energy along the reaction pathway, providing clues about the origins of stereoselectivity. Analysis of the electronic properties and non-covalent interactions within the transition state structure can highlight why one diastereomer is formed preferentially over the other.

Table 1: Hypothetical DFT-Calculated Relative Energies for the Epoxidation of a 6-Fluorochromene Derivative

SpeciesFunctional/Basis SetRelative Energy (kcal/mol)
ReactantsB3LYP/6-31G(d)0.0
Transition State (pro-R)B3LYP/6-31G(d)+15.2
Transition State (pro-S)B3LYP/6-31G(d)+16.5
(2R,2'R)-ProductB3LYP/6-31G(d)-25.8
(2R,2'S)-ProductB3LYP/6-31G(d)-24.9

Note: This table is illustrative and does not represent actual published data for this specific reaction.

Prediction of Spectroscopic Properties (e.g., Specific Optical Rotations, NMR Chemical Shifts)

Computational methods are increasingly reliable for predicting spectroscopic properties, which is vital for the characterization and stereochemical assignment of chiral molecules like this compound.

Specific Optical Rotation: The specific optical rotation is a key experimental parameter for characterizing enantiomers. DFT calculations can predict this property with a reasonable degree of accuracy. The process involves first performing a thorough conformational search to identify all low-energy conformers of the molecule. Then, for each conformer, the optical rotation is calculated. The final predicted specific optical rotation is a Boltzmann-weighted average of the values for all contributing conformers. This computational prediction can be compared with experimental values to confirm the absolute configuration of a synthesized compound. nih.gov

NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) DFT calculations are a standard method for predicting NMR chemical shifts (¹H and ¹³C). aps.orgnih.gov Similar to optical rotation calculations, the first step is a conformational analysis. The NMR shielding tensors are then calculated for each significant conformer. The isotropic shielding values are averaged based on the Boltzmann population of each conformer to yield the final predicted chemical shifts. These predicted shifts can be correlated with experimental spectra to aid in signal assignment and structure verification. For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is also of significant interest. nih.gov

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for (2S,2'R)-(6-fluoro-2-chromanyl)oxirane in DMSO-d6 researchgate.net

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-23.94 (ddd)75.3
H-31.72 (m), 2.00 (m)23.4
H-42.74 (m), 2.82 (m)23.7
H-56.92 (m)117.2 (d, J=8.2 Hz)
H-76.77 (dd)115.2 (d, J=22.3 Hz)
H-86.92 (m)113.7 (d, J=23.2 Hz)
Oxirane H3.17 (ddd)52.3
Oxirane CH₂2.74 (m), 2.82 (m)44.5

Conformational Energy Landscape Analysis of Fluorinated Chromane (B1220400) Systems

The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity and interaction with other molecules. A detailed understanding of its conformational energy landscape can be achieved through computational methods.

The process begins with a systematic conformational search to identify all possible low-energy structures. This can be done using molecular mechanics force fields followed by higher-level DFT geometry optimizations for the most promising candidates. The key dihedral angles, such as those defining the orientation of the oxirane ring relative to the chromane system and the pucker of the dihydropyran ring, are systematically varied to map out the potential energy surface.

The results of this analysis provide the relative energies of different conformers and the energy barriers for interconversion between them. This information is crucial for understanding which conformations are most populated at a given temperature and which are likely to be involved in chemical reactions. For fluorinated systems, the position of the fluorine atom can significantly influence the conformational preferences due to steric and electronic effects, such as hyperconjugation.

Table 3: Hypothetical Relative Energies of Conformers of this compound

ConformerDihedral Angle (C(3)-C(2)-C(ox)-O(ox))Relative Free Energy (kcal/mol)Boltzmann Population (%)
160°0.0045.2
2180°0.2530.1
3-60°0.8014.5
4Other> 2.0< 5.0

Note: This table is illustrative and based on general principles of conformational analysis; it does not represent actual published data for this molecule.

Molecular Dynamics Simulations for Reactivity and Selectivity Predictions

While DFT is excellent for studying static structures and single reaction steps, molecular dynamics (MD) simulations provide a powerful means to explore the dynamic behavior of molecules in solution over time. For this compound and its reactions, MD simulations can offer insights into reactivity and selectivity that are not accessible from static calculations alone.

An MD simulation would typically model the chromane derivative, a reactant (e.g., a nucleophile for epoxide ring-opening), and a number of solvent molecules in a simulation box. By solving Newton's equations of motion for all atoms over a series of small time steps, a trajectory of the system's evolution is generated.

Analysis of these trajectories can reveal:

Solvent Effects: How the solvent molecules arrange around the reactants and influence the reaction pathway.

Encounter Frequencies: The rate at which the reactants come into close proximity.

Pre-reaction Complexes: The formation and lifetime of complexes between the reactants before the chemical reaction occurs.

Conformational Dynamics: How the conformation of the chromane derivative changes in solution and how this affects its accessibility for reaction.

For predicting selectivity, multiple reaction pathways can be simulated to determine the probability of each outcome. By analyzing a large number of reactive trajectories, it is possible to predict product ratios, which can then be compared with experimental results. While computationally intensive, MD simulations provide a more realistic picture of chemical reactions in their native environment.

Role As Chiral Building Blocks in Complex Organic Synthesis

Precursors for the Stereoselective Construction of Pharmacologically Relevant Chromane (B1220400) Derivatives

The chromane moiety is a privileged scaffold found in a wide array of natural products and synthetic molecules that exhibit important biological and pharmacological activities. rsc.org These activities include antineoplastic, antiherpetic, and inhibitory functions against various enzymes such as protein kinases and aldose reductase. nih.gov The stereoselective synthesis of chromane derivatives is therefore of great interest, and (2R)-6-Fluoro-2-(oxiran-2-YL)chromane serves as an excellent starting material for this purpose.

The inherent chirality of this compound allows for the transfer of stereochemical information to the final product. The epoxide ring is a highly versatile functional group that can undergo regioselective and stereospecific ring-opening reactions with a variety of nucleophiles. This reactivity is key to introducing diverse functionalities at the C2 position of the chromane core, leading to a range of substituted chromane derivatives.

For instance, organocatalytic domino Michael/hemiacetalization reactions of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols have been developed to produce functionalized chroman-2-ones and chromanes with high diastereo- and enantioselectivities. rsc.orgnih.govnih.gov While this specific methodology does not start from this compound, the principles of controlling stereochemistry in chromane synthesis are broadly applicable. The epoxide ring of this compound offers a more direct route to 2-substituted chromane derivatives through nucleophilic attack.

A recent example of pharmacologically relevant chromane derivatives are those designed as PD-1/PD-L1 antagonists for cancer immunotherapy. nih.gov Researchers have reported a novel class of chroman-like small-molecule PD-L1 inhibitors, where a "ring-close" strategy was employed to create conformationally restricted molecules. nih.gov Molecular dynamics simulations and experimental data indicated that the (R)-enantiomer of one such compound, C27, exhibited superior inhibitory activity compared to its (S)-enantiomer, highlighting the importance of stereochemistry in the design of these potent therapeutic agents. nih.gov The synthesis of such chiral chromane derivatives can be envisioned starting from chiral precursors like this compound.

Table 1: Examples of Pharmacologically Relevant Chromane Derivatives

Class of Chromane Derivative Pharmacological Relevance Reference
Chroman-2-ones and Chromanes Antineoplastic, antiherpetic, protein kinase inhibitors, aldose reductase inhibitors, HIV-1 reverse transcriptase inhibitors rsc.orgnih.gov
Chroman-based PD-1/PD-L1 Inhibitors Cancer Immunotherapy nih.gov
Nebivolol Treatment of hypertension nih.gov

Intermediates in the Synthesis of Chiral Pharmaceutical Compounds (e.g., Nebivolol Intermediates)

Perhaps the most well-documented application of this compound is its role as a key intermediate in the synthesis of Nebivolol. nih.govgoogle.comresearchgate.net Nebivolol is a highly cardioselective beta-blocker used for the treatment of hypertension, and it possesses a complex structure with four chiral centers. nih.govresearchgate.net The drug is a racemic mixture of the (SRRR)- and (RSSS)-enantiomers. nih.gov The stereospecific synthesis of these enantiomers relies heavily on the use of chiral building blocks, with this compound and its stereoisomers being central to many synthetic routes.

The synthesis of Nebivolol typically involves the coupling of two different chromane fragments. One of these fragments is often derived from the ring-opening of a suitable 6-fluoro-2-(oxiran-2-yl)chromane stereoisomer with a protected amine, such as benzylamine. researchgate.net For example, the (2R,2'S)- and (2R,2'R)-diastereomers of 6-fluoro-2-(oxiran-2-yl)chromane are crucial for accessing the desired stereochemistry of the final Nebivolol molecule. google.comresearchgate.netnih.gov

The synthesis of these specific epoxide intermediates often starts from enantiomerically pure 6-fluoro-chroman-2-carboxylic acid. nih.gov The formation of the epoxide ring from the carboxylic acid introduces a new stereogenic center, resulting in a mixture of two diastereomers. researchgate.netnih.gov For example, starting from the (R)-enantiomer of the acid, a mixture of (R,S)- and (R,R)-6-fluoro-2-(oxiran-2-yl)chroman is formed. researchgate.netnih.gov These diastereomers can then be separated by column chromatography. researchgate.netnih.gov

The absolute configuration of these intermediates is critical for the successful synthesis of the correct Nebivolol isomers. X-ray crystallography has been used to confirm the absolute stereochemistry of these building blocks, such as in the case of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. researchgate.netnih.gov

Table 2: Stereoisomers of 6-Fluoro-2-(oxiran-2-yl)chromane in Nebivolol Synthesis

Stereoisomer Role in Nebivolol Synthesis Reference
(2R)-6-Fluoro-2-[(S)-oxiran-2-yl]chroman Key intermediate for one of the enantiomers of Nebivolol. researchgate.netnih.gov
(2R)-6-Fluoro-2-[(R)-oxiran-2-yl]chroman Key intermediate for one of the enantiomers of Nebivolol. google.comresearchgate.net
(2S)-6-Fluoro-2-[(R)-oxiran-2-yl]chroman Key intermediate for the other enantiomer of Nebivolol. researchgate.net
(2S)-6-Fluoro-2-[(S)-oxiran-2-yl]chroman Key intermediate for the other enantiomer of Nebivolol. researchgate.net

Contribution to the Expansion of Chemical Space via Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery and chemical biology to create libraries of structurally diverse small molecules. cam.ac.ukmdpi.comnih.gov The goal of DOS is to explore vast regions of chemical space to identify novel compounds with interesting biological activities. cam.ac.ukmdpi.com Chiral building blocks like this compound are highly valuable in DOS due to their ability to introduce several types of diversity into a molecule library.

The key principles of DOS include:

Appendage or Building Block Diversity: This involves varying the starting materials or "building blocks" to introduce different R-groups around a common scaffold. cam.ac.uk

Stereochemical Diversity: This focuses on varying the spatial orientation of functional groups. cam.ac.uk

Skeletal Diversity: This aims to generate a collection of compounds with distinct molecular skeletons or frameworks. cam.ac.uk

This compound contributes significantly to at least two of these areas. Firstly, its defined stereochemistry at the C2 position of the chromane ring provides a starting point for generating stereochemical diversity . The subsequent ring-opening of the epoxide can proceed with high stereocontrol, leading to the formation of new stereocenters in a predictable manner. By using different nucleophiles in the ring-opening step, a library of compounds with diverse stereochemical arrangements can be synthesized.

Secondly, the reactive epoxide ring is a gateway to functional group diversity . A wide range of nucleophiles (e.g., amines, alcohols, thiols, organometallics) can be used to open the epoxide, each introducing a different functional group into the molecule. This allows for the rapid generation of a library of analogs with varied physicochemical properties, which is crucial for exploring structure-activity relationships.

While there are no specific reports detailing a full DOS library synthesis starting from this compound, its utility as a versatile chiral building block in the synthesis of complex molecules like Nebivolol demonstrates its potential for such applications. The combination of a rigid, drug-like scaffold with a reactive, stereochemically defined functional group makes it an ideal starting material for the efficient construction of diverse and complex molecular libraries.

Future Research Directions in Fluoro Chromane Epoxide Chemistry

Innovations in Asymmetric Catalytic Synthesis for Enhanced Efficiency and Selectivity

The asymmetric synthesis of chromane (B1220400) scaffolds is a critical area of research, as these structures are central to many natural products. mdpi.comresearchgate.net A significant future direction lies in the development of novel catalytic systems that offer higher efficiency and stereoselectivity in the synthesis of fluoro-chromane epoxides.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chromane derivatives. researchgate.netrsc.org Researchers are exploring domino reactions catalyzed by modularly designed organocatalysts, which can construct complex chromane structures with multiple stereocenters in a single step with high yields and excellent stereoselectivity. nih.govnih.govrsc.org For instance, a highly enantio- and diastereoselective method for synthesizing functionalized chromanes has been achieved through an organocatalytic domino Michael/hemiacetalization reaction. nih.govnih.govrsc.org The use of bifunctional catalysts, which can activate multiple components of a reaction, is a promising strategy. researchgate.net

Future work will likely focus on:

Development of Novel Organocatalysts: Designing new, modularly designed organocatalysts (MDOs) self-assembled from readily available chiral sources like cinchona alkaloids and amino acids can lead to even higher yields and enantioselectivities (up to 99% ee). nih.govnih.govrsc.org

Catalyst Loading and Reusability: A key goal is to reduce catalyst loading to minimize cost and environmental impact, with some methods already achieving low catalyst loading (0.5 mol %). nih.gov The development of heterogeneous or recyclable catalysts is another important avenue. mdpi.comnih.gov

Expanding Substrate Scope: While significant progress has been made, expanding the range of substrates that can be used in these asymmetric reactions remains an active area of research. mdpi.com

The table below summarizes some of the recent findings in the asymmetric synthesis of chromane derivatives.

Catalyst TypeReaction TypeKey FindingsReference(s)
Modularly Designed Organocatalysts (MDOs)Domino Michael/hemiacetalizationHigh yields (up to 97%) and excellent stereoselectivities (up to 99:1 dr and 99% ee). nih.govnih.govrsc.org
Amide-based Cinchona AlkaloidsAsymmetric EpoxidationExcellent yields (up to 99%) and enantioselectivities (up to >99% ee) with low catalyst loading (0.5 mol %). nih.gov
Secondary Amine OrganocatalystDomino oxo-Michael-IED/HDAGood yields (up to 96%) and excellent enantioselectivities (up to >99%). acs.org

Exploration of Novel Epoxide Ring-Opening Reactivity Modes

The epoxide ring is a versatile functional group due to its inherent ring strain, making it susceptible to nucleophilic attack. jsynthchem.com The ring-opening of epoxides is a fundamental transformation that can introduce a wide variety of functional groups, leading to the synthesis of diverse and complex molecules. nih.govresearchgate.net

The regioselectivity of the epoxide ring-opening in asymmetric epoxides can be controlled by the reaction conditions. jsynthchem.comlibretexts.org Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon. jsynthchem.comlibretexts.org In contrast, under acidic conditions, the reaction has more SN1 character, and the nucleophile preferentially attacks the more substituted carbon. libretexts.org

Future research in the context of (2R)-6-Fluoro-2-(oxiran-2-YL)chromane will likely focus on:

Novel Nucleophiles: While a range of nucleophiles have been used for epoxide ring-opening, including amines, alcohols, and carbon nucleophiles, the exploration of new and more complex nucleophiles could lead to the synthesis of novel chromane derivatives with unique properties. nih.govresearchgate.netnih.govresearchgate.net

Catalytic Ring-Opening: Developing new catalytic methods for the enantioselective ring-opening of meso-epoxides is a significant challenge. nih.gov The combination of different catalysts, such as an achiral nickel catalyst and a chiral titanium catalyst for the cross-electrophile coupling of aryl halides with meso-epoxides, represents a promising approach. nih.gov

Tandem Reactions: Designing tandem reactions where the epoxide ring-opening is followed by another transformation in a one-pot process can significantly improve synthetic efficiency.

The following table highlights different nucleophiles used in epoxide ring-opening reactions.

Nucleophile TypeReaction ConditionsProduct TypeReference(s)
Benzylamine-β-amino alcohol nih.govresearchgate.net
Carbon Nucleophiles (e.g., Grignard reagents, enolates)Variesβ-substituted alcohol nih.gov
AlcoholsAcidic or Basicβ-alkoxy alcohol libretexts.org
WaterAcidic or Basic1,2-diol libretexts.org
Aryl HalidesNickel/Titanium catalysistrans-β-arylcycloalkanol nih.gov

Advancements in Green Chemistry Methodologies for Sustainable Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. researchgate.net Future research on the synthesis of this compound and related compounds will undoubtedly focus on developing more sustainable and environmentally friendly processes.

Key areas for advancement include:

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to be effective in accelerating organic reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption. researchgate.net For example, microwave-assisted synthesis has been successfully used for the production of chroman-4-one derivatives. acs.org

Green Solvents: The use of environmentally benign solvents, such as water or ethanol (B145695), is a cornerstone of green chemistry. researchgate.netnih.gov Developing synthetic routes that can be performed in these solvents is a major goal.

Catalyst-Based Approaches: The use of non-toxic and recyclable catalysts, such as ion-exchange resins, can significantly improve the sustainability of a synthesis. researchgate.netnih.gov

The table below showcases some green chemistry approaches applied to the synthesis of chromene and chroman-4-one derivatives.

Green Chemistry ApproachExample ApplicationAdvantagesReference(s)
Microwave IrradiationSynthesis of chroman-4-onesFaster reactions, reduced energy consumption researchgate.netacs.org
Ultrasound-Assisted SynthesisSynthesis of substituted chromenesImproved yields, mild conditions researchgate.net
Use of Green Solvents (e.g., water, ethanol)Multicomponent synthesis of chromenesReduced environmental impact, lower toxicity researchgate.netnih.gov
Recyclable Catalysts (e.g., ion-exchange resins)Synthesis of dihydropyrano[3,2-c]chromenesCatalyst reusability, reduced waste nih.gov

Integrated Computational and Experimental Approaches for Rational Design of Chromane Epoxide Syntheses

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating the discovery and optimization of new synthetic methods. chiralpedia.comresearchgate.net Computational methods, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition state structures, and the origins of stereoselectivity. researchgate.netresearchgate.netnih.gov

Future research will increasingly rely on this synergistic approach:

Mechanism Elucidation: DFT calculations can be used to study the detailed mechanism of both the formation of the chromane epoxide and its subsequent ring-opening reactions. researchgate.netnih.govnih.gov This understanding can guide the design of more efficient catalysts and reaction conditions.

Catalyst Design: Computational screening of virtual libraries of catalysts can help to identify promising candidates for experimental investigation, thereby reducing the time and resources required for catalyst development. chiralpedia.comresearchgate.net

Predicting Selectivity: Computational models can be developed to predict the stereochemical outcome of asymmetric reactions, aiding in the rational design of syntheses that produce the desired enantiomer with high purity. nih.govacs.org For instance, molecular dynamics simulations and binding free energy calculations have been used to predict which stereoisomer of a chroman derivative would have higher inhibitory activity. nih.gov This iterative process of computational prediction and experimental validation is a powerful strategy for catalyst and reaction optimization. chiralpedia.com

The following table illustrates the application of computational methods in the study of relevant chemical reactions.

Computational MethodApplicationKey InsightsReference(s)
Density Functional Theory (DFT)Study of epoxidation reaction mechanismsUnderstanding of regio- and stereoselectivity. researchgate.netnih.gov
DFT and Molecular DynamicsPrediction of biological activityCorrelation between stereochemistry and inhibitory activity. nih.gov
DFTElucidation of asymmetric hydrogenation pathwaysUnderstanding the origin of enantioconvergence. acs.org
QM:MM (Quantum Mechanics/Molecular Mechanics)Study of asymmetric catalytic reactionsUnderstanding catalytic processes and transition states. researchgate.net

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